molecular formula C16H17N3O2S B2735507 1-(1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea CAS No. 1171443-86-9

1-(1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea

Cat. No. B2735507
CAS RN: 1171443-86-9
M. Wt: 315.39
InChI Key: JPMJOVHADVMWIW-UHFFFAOYSA-N
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Description

1-(1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. The compound has been found to possess various biological activities, making it a promising candidate for the development of new drugs.

Scientific Research Applications

Chemical Synthesis and Biological Evaluation

A crucial aspect of the research on 1-(1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea and its derivatives revolves around their chemical synthesis, which opens pathways for developing new compounds with potential therapeutic applications. Studies have demonstrated various synthesis methodologies, emphasizing the flexibility and adaptability of this chemical structure in pharmaceutical chemistry.

For instance, the work by Vidaluc et al. (1995) explored the synthesis of flexible ureas with antiacetylcholinesterase activity, highlighting the potential of such compounds in addressing diseases associated with cholinergic deficits, such as Alzheimer's disease (Vidaluc et al., 1995). Similarly, Kaptı et al. (2016) focused on the chemistry of ethyl compounds and their conversion into various bioactive heterocycles, emphasizing the role of intramolecular cyclization in creating complex structures with potential biological activities (Kaptı, Dengiz, & Balcı, 2016).

Molecular Docking and Pharmacological Potential

Another significant area of research is the exploration of the pharmacological potential of these compounds through molecular docking studies. El-Azab et al. (2016) provided insights into the molecular structure and potential biological interactions of ethyl derivatives, suggesting their utility in designing inhibitors for specific enzymes or receptors (El-Azab et al., 2016).

Enzyme Inhibition and Therapeutic Applications

The inhibition profiles against enzymes such as acetylcholinesterase and butyrylcholinesterase, as studied by Sujayev et al. (2016), illustrate the therapeutic relevance of these compounds in neurodegenerative and other diseases (Sujayev et al., 2016). These findings underscore the potential of 1-(1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea derivatives in the development of new therapeutic agents.

properties

IUPAC Name

1-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c1-2-19-13-7-6-12(10-11(13)5-8-15(19)20)17-16(21)18-14-4-3-9-22-14/h3-4,6-7,9-10H,2,5,8H2,1H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPMJOVHADVMWIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea

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